Cyclobenzaprine epoxide

Catalog No.
S773364
CAS No.
58256-08-9
M.F
C20H21NO
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine epoxide

CAS Number

58256-08-9

Product Name

Cyclobenzaprine epoxide

IUPAC Name

N,N-dimethyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)propan-1-amine

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C20H21NO/c1-21(2)13-7-12-14-15-8-3-5-10-17(15)19-20(22-19)18-11-6-4-9-16(14)18/h3-6,8-12,19-20H,7,13H2,1-2H3

InChI Key

ZNQICSISFHQSST-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41

Cyclobenzaprine epoxide is a significant metabolite of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used for the treatment of muscle spasms. Cyclobenzaprine itself is a tricyclic amine with the chemical formula C20H21NC_{20}H_{21}N and is known for its analgesic and muscle-relaxing properties. The epoxide form, specifically the 10,11-epoxide, arises from the metabolic oxidation of cyclobenzaprine and plays a crucial role in understanding its pharmacological effects and potential toxicity .

, primarily through oxidative pathways. When cyclobenzaprine is administered, it undergoes metabolism predominantly in the liver via cytochrome P450 enzymes. The key reactions include:

  • N-demethylation: Catalyzed by CYP3A4 and CYP1A2, leading to the formation of desmethylcyclobenzaprine.
  • Epoxidation: Cyclobenzaprine is converted to its epoxide form (10,11-epoxide) through the action of cytochrome P450 enzymes, which introduces an epoxide functional group into the molecule .
  • Glucuronidation: The epoxide can further undergo conjugation with glucuronic acid, enhancing its solubility for excretion .

Cyclobenzaprine epoxide exhibits biological activity that may differ from its parent compound. While cyclobenzaprine primarily acts as a muscle relaxant through central nervous system pathways, the epoxide may contribute to both therapeutic effects and adverse reactions. Studies have shown that this metabolite can influence neurotransmitter systems, potentially affecting serotonin and norepinephrine levels in the brain . Moreover, due to its structural characteristics, cyclobenzaprine epoxide may have unique interactions with various biological targets compared to cyclobenzaprine itself.

The synthesis of cyclobenzaprine epoxide can be achieved through several methods:

  • Oxidative Epoxidation: Utilizing oxidizing agents such as m-chloroperbenzoic acid or peracetic acid in a controlled environment to convert cyclobenzaprine into its epoxide form.
  • Biotransformation: In vitro studies have demonstrated that rat liver microsomes can effectively convert cyclobenzaprine into cyclobenzaprine epoxide, showcasing the metabolic pathway involved in its formation .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from cyclobenzaprine, employing reagents that facilitate the introduction of an epoxide group.

Cyclobenzaprine epoxide is primarily studied in pharmacological contexts to understand its role as a metabolite of cyclobenzaprine. Its applications include:

  • Toxicology Research: Investigating the potential toxic effects associated with high concentrations of cyclobenzaprine and its metabolites.
  • Pharmacokinetic Studies: Understanding how the metabolism of cyclobenzaprine influences its efficacy and safety profile.
  • Drug Development: Exploring modifications to enhance therapeutic effects or reduce adverse reactions associated with cyclobenzaprine.

Cyclobenzaprine epoxide shares structural similarities with various other compounds, particularly within the tricyclic antidepressant class and other muscle relaxants. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
CyclobenzaprineTricyclic amineMuscle relaxantHigh affinity for serotonin receptors
AmitriptylineTricyclic antidepressantAntidepressantStronger sedative effects; more pronounced anticholinergic activity
BaclofenGABA analogMuscle relaxantActs on GABA receptors; less sedative effect
DiazepamBenzodiazepineAnxiolytic/muscle relaxantRapid onset; acts on GABA-A receptors

Cyclobenzaprine epoxide's distinct metabolic pathway and potential pharmacological effects differentiate it from these compounds, making it an important subject of study in both therapeutic and toxicological contexts .

XLogP3

3.2

Dates

Modify: 2024-04-14

Explore Compound Types